molecular formula C14H13N3O5S B2960172 4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034524-12-2

4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2960172
CAS RN: 2034524-12-2
M. Wt: 335.33
InChI Key: JBMLHJRNIBNSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Environmental Impact and Transformation

The environmental persistence and transformation of sulfonamide drugs, which share a similar sulfonyl functional group to 4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile, have been studied extensively. For instance, sulfamethoxazole (SMX), a sulfonamide drug, can undergo abiotic transformations under denitrifying conditions, producing transformation products that can reversibly transform back to SMX. This process highlights the complex behavior of sulfonamide drugs in the environment and their potential impacts on water quality and treatment processes (Nödler et al., 2012).

Synthetic Applications and Chemical Reactivity

The chemical reactivity of compounds containing the benzonitrile moiety, similar to the one in this compound, has been explored for the synthesis of various heterocyclic compounds. For example, the 1,3-dipolar addition of 2-benzonitrilio-2-propanid to 7-methylthieno[2,3-c]pyridine 1,1-dioxide demonstrates the versatility of these compounds in synthesizing pyrroline and pyrrolidine derivatives with potential biological activity (Fischer & Schneider, 1983).

Antimicrobial and Antitumor Applications

The synthesis and evaluation of heterocyclic compounds based on the sulfonamide group, such as 4-benzoimidazol-2-yl moiety derivatives, have shown promising antimicrobial and antitumor activities. These studies highlight the potential of sulfonamide-based compounds in developing new therapeutic agents with broad-spectrum biological activities (El-Meguid, 2014).

properties

IUPAC Name

4-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c15-7-10-1-3-12(4-2-10)23(20,21)16-6-5-11(8-16)17-13(18)9-22-14(17)19/h1-4,11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMLHJRNIBNSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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